N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride
Description
Systematic Nomenclature and Synonyms
The compound under investigation possesses several systematic and common names that reflect its structural characteristics and registration in various chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-(pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride. This systematic name clearly delineates the structural components, indicating the presence of a pyridin-2-ylmethyl substituent attached to the nitrogen atom at position 1 of the piperidine ring, with an amino group positioned at the 4-position of the piperidine ring.
The compound is catalogued in the PubChem database under the Chemical Abstracts Service registry number 882562-67-6, with PubChem Compound Identification number 53411723. Alternative nomenclature systems have generated several synonymous designations for this compound. The systematic name 1-[(Pyridin-2-yl)methyl]piperidin-4-amine--hydrogen chloride (1/3) emphasizes the stoichiometric relationship between the organic base and the hydrochloric acid components. Additional synonyms include the simplified designation 1-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride, which maintains clarity regarding the salt formation while providing a more concise representation of the molecular structure.
The Digital Object Identifier System within the Environmental Protection Agency's computational toxicology database assigns this compound the identifier DTXSID40696502, facilitating cross-referencing across multiple chemical information platforms. These various nomenclature systems ensure comprehensive identification and retrieval of relevant chemical and biological data associated with this compound across different research contexts and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the empirical formula C₁₁H₂₀Cl₃N₃, which reveals the precise atomic constitution of this ionic compound. This formula indicates the presence of eleven carbon atoms, twenty hydrogen atoms, three chlorine atoms, and three nitrogen atoms, reflecting both the organic cation and the associated chloride anions. The molecular weight of the trihydrochloride salt has been computationally determined to be 300.7 grams per mole, as calculated using PubChem computational methods in the 2021.05.07 release.
The parent compound, designated as 1-[(Pyridin-2-yl)methyl]piperidin-4-amine with PubChem Compound Identification number 16772111, possesses a molecular formula of C₁₁H₁₇N₃ and exhibits a significantly lower molecular weight due to the absence of the three hydrochloric acid molecules. The molecular weight of the parent compound is calculated to be 191.278 grams per mole, with a monoisotopic mass of 191.142248 daltons. The substantial increase in molecular weight observed in the trihydrochloride salt results from the incorporation of three hydrochloric acid molecules, each contributing 36.46 grams per mole to the overall molecular mass.
| Property | Parent Compound | Trihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃ | C₁₁H₂₀Cl₃N₃ |
| Molecular Weight (g/mol) | 191.278 | 300.7 |
| Monoisotopic Mass (Da) | 191.142248 | Not specified |
| PubChem CID | 16772111 | 53411723 |
The formation of the trihydrochloride salt involves protonation of the three nitrogen atoms present in the molecular structure: the pyridine nitrogen, the piperidine nitrogen, and the amino nitrogen at the 4-position of the piperidine ring. This triprotonation results in a highly water-soluble cationic species that requires three chloride anions for electroneutrality, explaining the stoichiometric relationship observed in the molecular formula.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional molecular architecture of this compound exhibits characteristic structural features that influence its physical properties and potential biological activities. The parent compound demonstrates a flexible molecular framework that allows for multiple conformational states, with the piperidine ring typically adopting a chair conformation that minimizes steric strain and maximizes stability. The pyridine ring maintains planarity due to its aromatic character, while the methylene bridge connecting the pyridine and piperidine moieties provides rotational freedom that contributes to conformational flexibility.
Computational modeling suggests that the compound can exist in various low-energy conformations, with the relative orientation of the pyridine and piperidine rings being particularly variable. The dihedral angle between these two ring systems can range significantly depending on intermolecular interactions and crystal packing forces. In related structures, such as N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, the dihedral angle between aromatic and saturated ring systems has been observed to be approximately 39.9 degrees, suggesting similar angular relationships may exist in the target compound.
The trihydrochloride salt formation introduces additional structural complexity through the formation of ionic interactions between the protonated nitrogen centers and the chloride anions. These electrostatic interactions significantly influence the solid-state packing arrangement and may constrain certain conformational degrees of freedom that are available to the neutral parent compound. The presence of multiple charged centers also promotes the formation of extensive hydrogen bonding networks within the crystal lattice, contributing to enhanced mechanical stability and altered solubility characteristics compared to the free base form.
The amino group at the 4-position of the piperidine ring adopts a tetrahedral geometry upon protonation, with the additional hydrogen atom participating in hydrogen bonding interactions that stabilize the crystal structure. The spatial arrangement of these functional groups creates a three-dimensional pharmacophoric pattern that may be responsible for specific biological activities observed with compounds containing similar structural motifs.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various proton and carbon environments within the molecule. Related compounds in the literature demonstrate typical chemical shift patterns that can be extrapolated to predict the spectroscopic behavior of the target compound.
The proton nuclear magnetic resonance spectrum would be expected to exhibit signals in the aromatic region between 8.0 and 7.0 parts per million, corresponding to the pyridine ring protons. The methylene bridge connecting the pyridine and piperidine rings would appear as a characteristic singlet around 4.6 parts per million, while the piperidine ring protons would generate complex multipicity patterns in the aliphatic region between 3.5 and 1.5 parts per million. The amino protons would likely appear as broad signals due to rapid exchange with the solvent and the ionic nature of the trihydrochloride salt.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the aromatic carbons of the pyridine ring appearing in the range of 150-120 parts per million. The saturated carbon atoms of the piperidine ring and the methylene bridge would resonate in the aliphatic region between 70 and 30 parts per million, with the specific chemical shifts depending on the electronic environment and substitution pattern.
Infrared spectroscopy of the trihydrochloride salt would reveal characteristic absorption bands corresponding to various functional groups present in the molecule. The protonated amino groups would exhibit broad absorption bands in the region of 3000-2500 wavenumbers due to nitrogen-hydrogen stretching vibrations. The aromatic carbon-carbon stretching vibrations of the pyridine ring would appear around 1600-1500 wavenumbers, while the saturated carbon-hydrogen stretching modes of the piperidine ring would generate absorptions in the 3000-2800 wavenumber region.
Ultraviolet-visible spectroscopy would primarily reflect the electronic transitions associated with the pyridine chromophore, with absorption maxima expected in the 250-280 nanometer range corresponding to pi-pi* transitions within the aromatic system. The formation of the trihydrochloride salt may result in slight shifts of these absorption bands due to changes in the electronic environment around the pyridine nitrogen atom upon protonation.
X-ray Diffraction Studies and Solid-State Packing
The crystal structure analysis of this compound would provide comprehensive information about the solid-state organization and intermolecular interactions that govern the physical properties of this compound. While specific crystallographic data for the trihydrochloride salt are not available in the current literature, insights can be drawn from related structures to understand the expected packing patterns and structural features.
The solid-state structure would likely exhibit extensive hydrogen bonding networks involving the protonated nitrogen atoms and the chloride anions. These ionic interactions would serve as primary structure-directing forces, organizing the molecules into well-defined crystallographic arrangements. The presence of three chloride anions per organic cation necessitates a complex three-dimensional network of electrostatic interactions that would influence both the unit cell parameters and the space group symmetry.
Related compounds containing similar piperidine and pyridine moieties demonstrate characteristic packing motifs that involve the formation of chains or layers through hydrogen bonding interactions. In these structures, the water molecules often serve as bridging units that connect individual molecules through oxygen-hydrogen-nitrogen and oxygen-hydrogen-oxygen hydrogen bonds, creating extended supramolecular assemblies. Similar organizational principles would be expected in the trihydrochloride salt, with the chloride anions potentially serving analogous bridging functions.
The molecular packing would likely exhibit efficient space filling with minimal void volume, as is characteristic of ionic compounds with multiple charge centers. The conformational flexibility of the methylene bridge connecting the pyridine and piperidine rings would allow for optimization of intermolecular contacts while maintaining favorable electrostatic interactions between the charged species.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;;;/h1-3,6,10,12,14H,4-5,7-9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIPUMVZUQFVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=N2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in neurology and related therapeutic areas. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, providing a comprehensive overview for researchers and practitioners.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridine moiety. Its molecular formula is , indicating its trihydrochloride form which enhances solubility in aqueous environments. The structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission. Preliminary studies suggest that it may modulate the activity of acetylcholinesterase (AChE) and other neuroreceptors, which are critical in conditions such as Alzheimer's disease and other cognitive disorders .
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Neuroprotective Effects : Initial studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Cholinesterase Inhibition : Similar compounds have shown AChE inhibition, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models .
- Potential Antinociceptive Activity : Some derivatives of similar structures have demonstrated efficacy in rodent models for pain relief, indicating a possible analgesic role .
Case Study 1: Neuroprotective Potential
A study investigated the effects of this compound on neuronal survival in vitro. Results indicated that the compound could significantly reduce apoptosis in neuronal cells under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
Case Study 2: Cholinesterase Inhibition
In a comparative analysis, this compound was tested against known AChE inhibitors. The compound exhibited an IC50 value comparable to standard drugs like donepezil, highlighting its potential as an effective treatment for cognitive impairments associated with Alzheimer’s disease .
Data Table: Comparative Biological Activity
| Compound Name | Target Activity | IC50 (nM) | Reference |
|---|---|---|---|
| N-(Pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride | AChE Inhibition | 46 | |
| Donepezil | AChE Inhibition | 10 | |
| Rivastigmine | AChE Inhibition | 11.07 |
Future Research Directions
Further investigation is warranted to fully elucidate the mechanisms through which this compound exerts its biological effects. Key areas for future research include:
- Detailed Mechanistic Studies : Understanding the specific pathways involved in its neuroprotective and cholinergic effects.
- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.
- Analog Development : Exploring structural modifications to enhance potency and selectivity against target enzymes or receptors.
Scientific Research Applications
Pharmacological Applications
N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride has been investigated for its biological activities, particularly in the realm of neurology and psychiatry. Its structural characteristics suggest potential interactions with neurotransmitter receptors, notably opioid receptors. Preliminary studies indicate that this compound may act as a selective antagonist, making it a candidate for further research in pain management and addiction therapies.
Case Study: Receptor Interaction
A study highlighted the compound's ability to bind selectively to certain receptors involved in neurotransmission. In vitro assays demonstrated that it could modulate receptor activity, which is crucial for developing new therapeutic agents targeting neurological disorders .
Medicinal Chemistry
The compound serves as a valuable scaffold for designing new pharmaceuticals. Its unique structure allows chemists to modify it to enhance biological activity or selectivity towards specific targets. Research has shown that derivatives of this compound can exhibit improved pharmacokinetic properties and efficacy against various diseases .
In synthetic applications, this compound is utilized in the synthesis of various organic compounds. It has been employed in reactions to create substituted N-(pyridin-2-yl)benzamides and imidates through catalyzed processes, showcasing its versatility as a building block in organic synthesis .
Case Study: Synthesis of N-(Pyridin-2-yl)Benzamides
A notable synthesis method involves the reaction of this compound with trans-beta-nitrostyrene under bimetallic catalysis, yielding an 82% isolated yield at elevated temperatures. This demonstrates its utility in creating complex organic molecules efficiently.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the following compounds are compared based on structural features, physicochemical data, and functional roles:
N-[(Piperidin-4-yl)methyl]pyridin-2-amine Trihydrochloride
- Molecular Formula : C₁₁H₂₀Cl₃N₃
- Molecular Weight : 300.65 g/mol
- Key Differences: Structural isomerism: The pyridine and piperidine groups are reversed compared to the target compound. The pyridine ring is attached to the piperidine via a methylene group at position 4 instead of position 2. InChIKey: SWDJIHRREYTFNO-UHFFFAOYSA-N . Implications: This positional isomerism may alter receptor-binding affinity in biological systems and solubility profiles due to differences in charge distribution.
N-(Azetidin-3-yl)-4-phenyl-N-(pyridin-2-yl)quinolin-2-amine Trihydrochloride
- Structure: Combines a quinoline core with pyridine and azetidine (4-membered ring) substituents.
- Azetidine’s smaller ring size increases ring strain, which may affect synthetic accessibility and metabolic stability compared to the six-membered piperidine in the target compound .
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂F₃N₅
- Molecular Weight : 305.13 g/mol
- Key Differences :
- Heterocycles : Pyrrolidine (5-membered) and pyrimidine instead of piperidine and pyridine.
- Substituents : A trifluoromethyl (-CF₃) group on the pyrimidine ring enhances electronegativity, improving metabolic resistance and lipophilicity.
- Salt Form : Dihydrochloride (vs. trihydrochloride) may reduce aqueous solubility but improve membrane permeability .
Structural Analogues from Pyridine Catalogs
- Examples :
- 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (CAS: 1415569-07-6)
- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 1415569-09-8)
- Key Differences :
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Solubility: The trihydrochloride form of the target compound offers superior aqueous solubility compared to dihydrochloride or non-salt analogues, critical for in vitro assays .
- Bioactivity: Piperidine-pyridine hybrids are explored as kinase inhibitors or neuromodulators, whereas quinoline derivatives (e.g., ) may target DNA-binding proteins due to their planar aromatic systems.
- Synthetic Utility : Pyridine intermediates with halogen or silyl groups (e.g., ) are pivotal in cross-coupling reactions but lack the amine functionality required for direct pharmacological activity.
Preparation Methods
Reductive Amination Route
One common approach involves the reductive amination of 4-aminopiperidine with 2-pyridinecarboxaldehyde:
- Step 1: Condensation of 4-aminopiperidine with 2-pyridinecarboxaldehyde under mild acidic conditions to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine using a suitable reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- Step 3: Isolation of the free base amine.
- Step 4: Treatment with hydrochloric acid in stoichiometric excess to form the trihydrochloride salt.
This method is favored for its straightforwardness and high selectivity for the secondary amine product.
Nucleophilic Substitution Method
An alternative method involves nucleophilic substitution:
- Step 1: Preparation of 2-(chloromethyl)pyridine as an electrophilic intermediate.
- Step 2: Reaction of 4-aminopiperidine with 2-(chloromethyl)pyridine in a polar aprotic solvent (e.g., N-methylpyrrolidone) in the presence of a base such as N,N-diisopropylethylamine.
- Step 3: Isolation of the N-(pyridin-2-ylmethyl)piperidin-4-amine.
- Step 4: Conversion to the trihydrochloride salt by treatment with excess hydrochloric acid.
This method allows for direct alkylation but requires careful control to avoid overalkylation or side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine Formation | 4-Aminopiperidine + 2-pyridinecarboxaldehyde, mild acid, room temp | Equilibrium controlled by pH and solvent |
| Reduction | NaBH3CN or catalytic hydrogenation (H2, Pd/C) | Selective reduction of imine to amine |
| Alkylation | 2-(Chloromethyl)pyridine, N,N-diisopropylethylamine, NMP, 100 °C | Base scavenges HCl, promotes substitution |
| Salt Formation | HCl (3 equivalents), ethanol or water, room temp | Trihydrochloride salt enhances solubility |
Purification Techniques
- Crystallization: The trihydrochloride salt is typically purified by crystallization from ethanol or aqueous ethanol mixtures, yielding a stable, pure solid.
- Filtration and Washing: The crystalline product is filtered and washed with cold solvent to remove impurities.
- Drying: Vacuum drying under mild heat ensures removal of residual solvents.
Research Findings and Comparative Analysis
- The reductive amination route provides higher purity and better yields due to fewer side reactions.
- Nucleophilic substitution methods require careful stoichiometric control and choice of solvent to minimize byproducts.
- The trihydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.
- Microwave-assisted synthesis has been reported to accelerate reaction times in related piperidine derivatives, though specific data for this compound is limited.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires reducing agents, longer reaction times | 70–85 |
| Nucleophilic Substitution | Alkylation with chloromethylpyridine | Direct alkylation, simple reagents | Potential side reactions, requires base | 60–75 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling pyridine-2-carbaldehyde with piperidin-4-amine under reducing conditions (e.g., NaBH4 or H2/Pd-C) followed by HCl salt formation. Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (20–60°C), and stoichiometry (1:1.2 molar ratio of aldehyde to amine). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in D2O or DMSO-d6 to confirm proton environments and structural integrity.
- High-Performance Liquid Chromatography (HPLC) : ≥95% purity validation using C18 columns and UV detection (λ = 254 nm) with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies (TGA/DSC) recommend avoiding temperatures >40°C .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT, MP2) predict reaction intermediates and transition states. Tools like Gaussian or ORCA optimize geometries, while machine learning models (e.g., ICReDD’s reaction path search) screen substituents for enhanced bioactivity or solubility. For example, modifying the pyridine or piperidine moieties with electron-withdrawing groups (e.g., -CF3) can be simulated to assess electronic effects .
Q. What strategies resolve contradictions in spectral or biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/HPLC results with independent labs or reference standards (e.g., NIST databases) .
- Dose-Response Studies : Re-evaluate bioactivity under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors. For inconsistent IC50 values, use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) .
Q. How can multi-step synthesis yields be improved while minimizing side products?
- Methodological Answer :
- Stepwise Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and abort failed reactions early.
- Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for reductive steps. For example, selective hydrogenation of imine intermediates reduces over-reduction byproducts .
- Solvent Engineering : Switch from polar aprotic (DMF) to protic (ethanol) solvents to suppress elimination side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
